Edoxaban tosylate monohydrate, also known as edoxaban, is a medication belonging to the class of non-vitamin K antagonist oral anticoagulants (NOACs). It is primarily used for the prevention and treatment of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). .
Edoxaban works by selectively inhibiting Factor Xa, a key enzyme in the blood clotting cascade. This inhibition prevents the formation of blood clots by blocking the conversion of prothrombin to thrombin, ultimately reducing the risk of VTE events.
Edoxaban has been extensively studied in various clinical trials, demonstrating its efficacy and safety compared to other blood thinners, particularly warfarin, for preventing stroke in patients with atrial fibrillation (AF) and treating DVT and PE.
Edoxaban tosylate monohydrate is a novel oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade responsible for thrombin generation and blood clot formation. This compound is primarily used to prevent strokes and systemic embolism in patients with nonvalvular atrial fibrillation and to treat deep vein thrombosis and pulmonary embolism following initial treatment with injectable anticoagulants. Edoxaban is marketed under the brand names Savaysa and Lixiana and has been shown to have advantages over traditional anticoagulants like warfarin, including a rapid onset of action, fewer dietary restrictions, and no requirement for routine monitoring of coagulation parameters .
The chemical structure of edoxaban tosylate monohydrate is represented by the formula with a molecular weight of approximately 738.27 g/mol. Its IUPAC name is 4-methylbenzene-1-sulfonic acid N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-amido}cyclohexyl]ethanediamide hydrate .
Edoxaban tosylate acts as a direct inhibitor of coagulation factor Xa. Factor Xa plays a pivotal role in the blood clotting cascade, converting prothrombin to thrombin, the enzyme responsible for fibrin clot formation. By binding to the active site of factor Xa, edoxaban prevents this conversion, thereby inhibiting clot formation [].
Edoxaban tosylate monohydrate acts as an inhibitor of factor Xa through competitive binding. The inhibition mechanism involves the formation of a complex between edoxaban and factor Xa, which prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. In vitro studies have demonstrated its potency with Ki values of 0.561 nM for free factor Xa and 2.98 nM for prothrombinase . The compound also affects blood coagulation parameters such as prothrombin time and activated partial thromboplastin time in human plasma.
The primary biological activity of edoxaban tosylate monohydrate is its anticoagulant effect through the selective inhibition of factor Xa. This action decreases thrombin generation, leading to reduced thrombus formation in various animal models . Clinical trials have shown that edoxaban significantly reduces the risk of stroke in patients with nonvalvular atrial fibrillation compared to traditional therapies . Its pharmacokinetic profile allows for once-daily oral dosing, enhancing patient adherence to treatment regimens.
The synthesis of edoxaban tosylate monohydrate involves several steps that include the preparation of key intermediates followed by coupling reactions. The detailed synthetic pathway typically encompasses:
Precise reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Edoxaban tosylate monohydrate is primarily used in clinical settings for:
Edoxaban tosylate monohydrate belongs to a class of drugs known as direct oral anticoagulants (DOACs). Below is a comparison with other similar compounds:
Compound Name | Mechanism | Indications | Unique Features |
---|---|---|---|
Edoxaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Once-daily dosing; fewer interactions |
Rivaroxaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Available in multiple formulations |
Apixaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Higher selectivity; lower bleeding risk |
Dabigatran | Thrombin inhibitor | Stroke prevention | Requires renal monitoring; not a factor Xa inhibitor |
Edoxaban's unique profile includes its specific dosing regimen and lower incidence of major bleeding events compared to some alternatives like rivaroxaban and dabigatran .
Edoxaban tosylate monohydrate possesses the molecular formula C31H40ClN7O8S2 with a precise molecular weight of 738.3 grams per mole [1] [2]. The compound exists as a crystalline solid under standard conditions, representing a complex multi-component system consisting of the edoxaban base molecule, p-toluenesulfonic acid, and one molecule of water [1] [4]. The molecular weight distribution reflects the substantial size of this pharmaceutical compound, which incorporates multiple heterocyclic ring systems and functional groups essential for its chemical stability and crystalline structure [2] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C31H40ClN7O8S2 | [1] [2] |
Molecular Weight (g/mol) | 738.3 | [1] [2] |
CAS Number | 1229194-11-9 | [1] [2] |
Appearance | White to pale yellow crystalline powder | [4] [11] |
Crystal System | Monoclinic | [9] |
Space Group | P21 (#4) | [9] |
The precise stoichiometry indicates that each formula unit contains thirty-one carbon atoms, forty hydrogen atoms, one chlorine atom, seven nitrogen atoms, eight oxygen atoms, and two sulfur atoms [1] [2]. This composition reflects the complex nature of the salt hydrate, incorporating both organic and inorganic components in a defined crystalline arrangement [9].
The complete IUPAC nomenclature for edoxaban tosylate monohydrate is N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H- [1] [3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate [1] [2]. This systematic name comprehensively describes the complete molecular structure, including stereochemical designations and all component parts.
The nomenclature reveals several key structural elements: the 5-chloropyridin-2-yl group provides the terminal pyridine ring with chlorine substitution, while the complex cyclohexyl system bears multiple substituents including the dimethylcarbamoyl group and the thiazolopyridine moiety [1] [2]. The oxamide linkage connects the major structural components, and the systematic name explicitly identifies the tosylate counter-ion and hydrate status [2] [8].
Alternative systematic names found in chemical databases include variations such as "4-methylbenzene-1-sulfonic acid N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{5-methyl-4H,5H,6H,7H- [1] [3]thiazolo[5,4-c]pyridine-2-amido}cyclohexyl]ethanediamide hydrate" [2]. These nomenclature variations reflect different approaches to systematic naming while maintaining chemical accuracy and completeness.
The molecular architecture of edoxaban tosylate monohydrate incorporates multiple distinct functional groups and structural motifs that contribute to its overall chemical properties and crystalline behavior [1] [2]. The compound features a complex polycyclic framework with several heterocyclic ring systems and diverse functional group types.
Functional Group | Location/Description | Reference |
---|---|---|
Chloropyridine | 5-chloropyridin-2-yl moiety | [1] [2] |
Thiazolopyridine | 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system | [1] [2] |
Tertiary amide (dimethylcarbamoyl) | Dimethylcarbamoyl group on cyclohexyl ring | [1] [2] |
Secondary amide (oxamide) | Oxamide linker connecting pyridine and cyclohexyl rings | [1] [2] |
p-Toluenesulfonate | 4-methylbenzenesulfonic acid counter-ion | [1] [2] |
Water molecule (hydrate) | One molecule of water per formula unit | [1] [2] |
The chloropyridine moiety represents a key pharmacophoric element, with the chlorine atom positioned at the 5-position of the pyridine ring providing specific electronic and steric properties [1] [10]. The thiazolopyridine ring system constitutes a fused bicyclic heterocycle containing both nitrogen and sulfur heteroatoms, contributing significant structural rigidity to the overall molecular framework [2] [32].
The cyclohexyl core bears multiple substituents including a dimethylcarbamoyl group that provides tertiary amide functionality [1] [2]. This tertiary amide differs significantly from the secondary amide functionality present in the oxamide linker, which connects the major structural domains of the molecule [2] [10]. The oxamide group serves as a crucial structural bridge, maintaining specific spatial relationships between the pyridine and cyclohexyl regions [1].
Crystal structure analysis reveals that the compound crystallizes in space group P21 with specific unit cell parameters: a = 7.55097(2) Å, b = 7.09010(2) Å, c = 32.80420(21) Å, β = 96.6720(3)°, and V = 1744.348(6) ų [9]. The crystal structure consists of alternating layers of edoxaban cations and tosylate anions along the c-axis, with water molecules positioned near the sulfonate groups of the tosylate anions [9].
Parameter | Value | Reference |
---|---|---|
a (Å) | 7.55097(2) | [9] |
b (Å) | 7.09010(2) | [9] |
c (Å) | 32.80420(21) | [9] |
β (°) | 96.6720(3) | [9] |
Volume (ų) | 1744.348(6) | [9] |
Z | 2 | [9] |
Density (calculated) | ~1.55 g/cm³ | [4] |
The stereochemical complexity of edoxaban tosylate monohydrate arises from the presence of multiple chiral centers within the cyclohexyl ring system [12]. The compound contains three defined stereocenters with absolute configuration designated as (1S,2R,4S), establishing the specific three-dimensional arrangement of substituents around the cyclohexyl core [1] [12].
Feature | Description | Reference |
---|---|---|
Number of Stereocenters | 3 | [12] |
Defined Stereocenters | 3/3 | [12] |
Absolute Configuration | (1S,2R,4S) | [1] [12] |
Optical Activity | Unspecified | [12] |
E/Z Centers | 0 | [12] |
The stereochemical assignments follow standard nomenclature conventions, with the S and R designations indicating the absolute configuration at each chiral center [12]. Position 1 of the cyclohexyl ring adopts the S configuration, position 2 exhibits R configuration, and position 4 demonstrates S configuration [1] [12]. This specific stereochemical arrangement is crucial for maintaining the compound's defined three-dimensional structure and subsequent crystalline packing behavior.
Research has identified various stereoisomeric impurities during synthesis and purification processes, including the (R,S,R)-isomer and other diastereomeric forms [22] [23] [26]. The (R,S,R)-isomer, also known as the RSR-isomer, represents a specific diastereomer with altered stereochemistry at the cyclohexyl positions [22] [26]. These stereoisomeric relationships demonstrate the importance of precise stereochemical control during synthetic processes.
Separation methods for edoxaban and its various stereoisomers have been developed using chromatographic techniques [21]. These separation protocols enable the isolation and purification of the desired stereoisomer while removing unwanted diastereomeric impurities that may arise during synthetic procedures [21] [23].
The absence of E/Z centers in the molecular structure indicates that geometric isomerism does not contribute to the overall stereochemical complexity of this compound [12]. The stereochemical features are limited to the tetrahedral chiral centers present within the cyclohexyl ring system, simplifying the overall isomeric profile compared to compounds containing alkene functionality.
Edoxaban tosylate monohydrate represents the salt hydrate form of the parent compound edoxaban, which serves as the active pharmaceutical ingredient [14] [16]. The parent compound edoxaban possesses the molecular formula C24H30ClN7O4S with a molecular weight of 548.06 grams per mole [14] [16]. The relationship between these compounds demonstrates the common pharmaceutical practice of converting free base compounds into more stable and bioavailable salt forms.
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Relationship | Reference |
---|---|---|---|---|---|
Edoxaban (free base) | C24H30ClN7O4S | 548.06 | 480449-71-6 (tosylate salt without hydrate) | Active pharmaceutical ingredient | [14] [16] |
Edoxaban tosylate monohydrate | C31H40ClN7O8S2 | 738.3 | 1229194-11-9 | Tosylate salt monohydrate form of edoxaban | [1] [2] |
The conversion from edoxaban free base to edoxaban tosylate monohydrate involves the addition of p-toluenesulfonic acid and one molecule of water per formula unit [1] [16]. This transformation increases the molecular weight from 548.06 to 738.3 grams per mole, reflecting the incorporation of the tosylate counter-ion (C7H7O3S, 171.19 g/mol) and water molecule (H2O, 18.02 g/mol) [1] [2].
The parent compound edoxaban functions as a direct factor Xa inhibitor, with the tosylate salt form providing enhanced pharmaceutical properties including improved stability, solubility characteristics, and crystalline behavior [16] [17]. The salt formation process involves protonation of basic nitrogen atoms within the edoxaban molecule, typically occurring at the pyridine nitrogen or other basic sites [17].
Metabolic studies of the parent compound have identified several metabolites, with the M-4 metabolite representing the most abundant transformation product [17]. The M-4 metabolite forms through hydrolysis processes and reaches less than 10% of the exposure of the parent compound in healthy subjects [16] [17]. This metabolite retains some anticoagulant activity but contributes minimally to the overall pharmacological effect due to its low abundance and high protein binding characteristics [17].